molecular formula C10H7N3 B13781532 6H-Pyrrolo[2,3-g]quinoxaline

6H-Pyrrolo[2,3-g]quinoxaline

Cat. No.: B13781532
M. Wt: 169.18 g/mol
InChI Key: ZEQXBOVKCSVJPK-UHFFFAOYSA-N
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Description

6H-Pyrrolo[2,3-g]quinoxaline is a heterocyclic compound that features a fused ring system combining pyrrole and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-Pyrrolo[2,3-g]quinoxaline typically involves the condensation of ortho-phenylenediamine with dicarbonyl compounds under acidic conditions. One common method includes the use of zinc triflate as a catalyst, which facilitates the reaction between diamine and dicarbonyl compounds in acetonitrile at room temperature, yielding high product efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and nanoparticle catalysts, such as copper-doped cerium oxide, has been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 6H-Pyrrolo[2,3-g]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with halogenation and alkylation being notable examples.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed:

Mechanism of Action

The mechanism of action of 6H-Pyrrolo[2,3-g]quinoxaline involves its interaction with molecular targets such as kinases. It acts as a kinase inhibitor by binding to the catalytic domain of tyrosine kinases, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Similar Compounds:

  • Pyrrolo[1,2-a]quinoxaline
  • Pyrrolo[3,4-b]quinoxaline
  • Pyrrolo[2,3-b]quinoxaline

Comparison: Compared to its analogs, it exhibits distinct electronic properties and biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

1H-pyrrolo[2,3-g]quinoxaline

InChI

InChI=1S/C10H7N3/c1-2-11-8-6-10-9(5-7(1)8)12-3-4-13-10/h1-6,12H

InChI Key

ZEQXBOVKCSVJPK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C3C(=CC=N3)C=C2N1

Origin of Product

United States

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